molecular formula C8H6BrNO5 B13684336 2-Bromo-6-nitromandelic acid

2-Bromo-6-nitromandelic acid

Cat. No.: B13684336
M. Wt: 276.04 g/mol
InChI Key: MTTVGZUILBQITC-UHFFFAOYSA-N
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Description

2-Bromo-6-nitromandelic acid is an organic compound that features both bromine and nitro functional groups attached to a mandelic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitromandelic acid typically involves the bromination and nitration of mandelic acid. One common method includes the bromination of mandelic acid using bromine in the presence of a catalyst, followed by nitration using a mixture of nitric and sulfuric acids . The reaction conditions must be carefully controlled to ensure the selective introduction of the bromine and nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitromandelic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amino derivatives of mandelic acid.

    Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-nitromandelic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitromandelic acid involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify other molecules or act as a catalyst in certain reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-nitrophenol: Similar structure but lacks the mandelic acid core.

    6-Bromo-2-naphthoic acid: Contains a bromine and carboxylic acid group but on a naphthalene ring.

    2-Nitromandelic acid: Similar but without the bromine atom.

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

2-(2-bromo-6-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrNO5/c9-4-2-1-3-5(10(14)15)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

MTTVGZUILBQITC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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